Z-Cys(Z)-OH chemical structure and molecular weight
Z-Cys(Z)-OH chemical structure and molecular weight
An In-Depth Technical Guide to Nα,S-dibenzyloxycarbonyl-L-cysteine (Z-Cys(Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα,S-dibenzyloxycarbonyl-L-cysteine, commonly abbreviated as Z-Cys(Z)-OH, is a pivotal cysteine derivative employed in synthetic peptide chemistry. Its unique structure, wherein both the alpha-amino and the sulfhydryl functional groups are protected by the robust benzyloxycarbonyl (Z or Cbz) group, makes it an essential building block for the synthesis of complex, oxidation-sensitive, or modified peptides.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, strategic applications in peptide synthesis, and deprotection methodologies for Z-Cys(Z)-OH, offering field-proven insights for its effective utilization in research and drug development.
Chemical & Physical Properties of Z-Cys(Z)-OH
Z-Cys(Z)-OH is a crystalline solid that is stable under standard laboratory conditions, facilitating its handling and storage. The dual Z-protection imparts significant lipophilicity to the cysteine molecule, influencing its solubility and chromatographic behavior.
| Property | Value | Source(s) |
| Synonyms | N,S-dibenzyloxycarbonyl-L-cysteine, Cbz-Cys(Cbz)-OH | [2] |
| CAS Number | 57912-35-3 | [2][3] |
| Molecular Formula | C₁₉H₁₉NO₆S | [2][3] |
| Molecular Weight | 389.42 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
The Strategic Imperative for Dual Protection in Cysteine Chemistry
The side chain of cysteine contains a highly nucleophilic thiol (-SH) group, which presents significant challenges during peptide synthesis.[4] Without adequate protection, this group is susceptible to a host of undesired side reactions:
-
Oxidation: The thiol can readily oxidize to form disulfide bridges (cystine), leading to uncontrolled dimerization or oligomerization of the peptide.
-
Alkylation: The nucleophilic sulfur can react with electrophilic species present in the reaction mixture.
-
Racemization: The presence of a free thiol can, under certain conditions, contribute to the epimerization of the C-terminal cysteine residue during activation.
Simultaneously, the α-amino group must be protected to prevent self-polymerization and ensure that peptide bond formation occurs exclusively at the C-terminus.[5] The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, serves as an excellent protecting group for both functionalities due to its robust stability profile.[6][7] It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it an orthogonal protecting group vital for complex synthetic strategies.[6][8]
Generalized Synthesis Protocol for Z-Cys(Z)-OH
The preparation of Z-Cys(Z)-OH involves the reaction of L-cysteine with a benzyloxycarbonylating agent, typically benzyl chloroformate (Cbz-Cl), under basic conditions. The base is crucial for deprotonating the amino and thiol groups, rendering them nucleophilic for the reaction.
Methodology
-
Dissolution: L-cysteine hydrochloride monohydrate is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) at 0°C. The base neutralizes the hydrochloride and deprotonates the functional groups.
-
Acylation: Benzyl chloroformate (Cbz-Cl) is added portion-wise to the chilled solution while vigorously stirring. The reaction is highly exothermic and maintaining a low temperature is critical to prevent degradation of the reagent and minimize side reactions. The pH of the mixture must be maintained in the alkaline range (pH 9-10) by concurrent addition of NaOH solution.
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Extraction: Upon completion, the reaction mixture is washed with a non-polar solvent like diethyl ether to remove any unreacted Cbz-Cl and by-products such as benzyl alcohol.
-
Acidification and Isolation: The aqueous layer is then acidified to a low pH (pH ~2) with a strong acid (e.g., concentrated HCl) at 0°C. This protonates the carboxylic acid group of Z-Cys(Z)-OH, causing it to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white crystalline solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of Z-Cys(Z)-OH is in solution-phase synthesis and as a building block in Boc-based or complex Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] The Z-protection on the sulfur is particularly valuable when other acid-labile side-chain protecting groups are present and a more robust, non-acidolytic protecting group is required for the cysteine residue.
Workflow: Incorporation of Z-Cys(Z)-OH in Fmoc-SPPS
The following diagram illustrates the logical workflow for incorporating a Z-Cys(Z)-OH residue into a peptide chain being synthesized on a solid support using the Fmoc strategy.
Caption: SPPS cycle for Z-Cys(Z)-OH incorporation.
Deprotection Strategies for the Z-Group
The removal of the Z protecting groups is a critical final step. The choice of method depends on the overall protecting group strategy and the presence of other sensitive residues in the peptide sequence.[8]
Protocol 1: Catalytic Hydrogenolysis
This is the most common and mildest method for Z-group cleavage, proceeding at neutral pH and room temperature.[7] It is ideal for peptides that do not contain other reducible groups.
-
Causality: A palladium catalyst (typically 10% Pd on carbon) facilitates the transfer of hydrogen from H₂ gas to the benzylic carbon of the Z-group. This cleaves the C-O bond, releasing the free amine/thiol and generating toluene and carbon dioxide as volatile by-products.[9]
-
Methodology:
-
The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, DMF, or acetic acid).
-
A catalytic amount of 10% Pd/C is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂).
-
The reaction is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) at room temperature.
-
Reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure to yield the deprotected peptide.
-
Protocol 2: Strong Acid Cleavage
Strong, anhydrous acidic conditions can also be used for Z-group removal. This method is often employed when catalytic hydrogenation is not feasible (e.g., due to the presence of sulfur-containing residues like methionine, which can poison the catalyst).
-
Causality: Strong acids, such as hydrogen bromide (HBr) in acetic acid, protonate the oxygen of the carbamate, facilitating the cleavage of the benzyl-oxygen bond via an SN1 or SN2 mechanism to release the deprotected amine and benzyl bromide.
-
Methodology:
-
The protected peptide is dissolved in glacial acetic acid.
-
A solution of HBr in acetic acid (e.g., 33% w/v) is added, and the reaction is stirred at room temperature.
-
The reaction is typically complete within 1-2 hours.
-
The product is precipitated by the addition of cold, dry diethyl ether.
-
The crude peptide is collected by filtration or centrifugation, washed with ether, and dried under vacuum.
-
Conclusion
Z-Cys(Z)-OH is a highly valuable and versatile reagent in the field of peptide chemistry. Its dual-protected nature provides a robust solution to the inherent reactivity of the cysteine residue, preventing common side reactions and enabling the synthesis of high-purity peptides.[1] A thorough understanding of its properties, the rationale for its use, and the specific conditions required for its incorporation and subsequent deprotection is essential for any researcher aiming to synthesize complex cysteine-containing peptides for therapeutic or research applications.
References
-
Z-Cys(Z)-OH [57912-35-3]. Peptides International. [Link]
-
(Z-Cys-OH)2 [6968-11-2]. Peptides International. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(1), 743-757. [Link]
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Use of N, S-Bis- tert -butoxycarbonyl-L-cysteine for Synthesis of Glutathione. SciSpace. [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]
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N,N'-Bis[(phenylmethoxy)carbonyl]-L-cystine. PubChem. [Link]
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Wang, L., Liu, L., & Chen, Y. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(2), 539-583. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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